Ethyl 4-{2-[(cyclohexylamino)carbonyl]anilino}-4-oxo-2-butenoate Ethyl 4-{2-[(cyclohexylamino)carbonyl]anilino}-4-oxo-2-butenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1002619
InChI: InChI=1S/C19H24N2O4/c1-2-25-18(23)13-12-17(22)21-16-11-7-6-10-15(16)19(24)20-14-8-4-3-5-9-14/h6-7,10-14H,2-5,8-9H2,1H3,(H,20,24)(H,21,22)/b13-12+
SMILES: CCOC(=O)C=CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol

Ethyl 4-{2-[(cyclohexylamino)carbonyl]anilino}-4-oxo-2-butenoate

CAS No.:

Cat. No.: VC1002619

Molecular Formula: C19H24N2O4

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{2-[(cyclohexylamino)carbonyl]anilino}-4-oxo-2-butenoate -

Specification

Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
IUPAC Name ethyl (E)-4-[2-(cyclohexylcarbamoyl)anilino]-4-oxobut-2-enoate
Standard InChI InChI=1S/C19H24N2O4/c1-2-25-18(23)13-12-17(22)21-16-11-7-6-10-15(16)19(24)20-14-8-4-3-5-9-14/h6-7,10-14H,2-5,8-9H2,1H3,(H,20,24)(H,21,22)/b13-12+
Standard InChI Key OVRLOLCQRCOTPC-OUKQBFOZSA-N
Isomeric SMILES CCOC(=O)/C=C/C(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2
SMILES CCOC(=O)C=CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2
Canonical SMILES CCOC(=O)C=CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator